2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.11979803 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Activation and Toxicity
Research has shown that metabolites of compounds similar to 2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide, such as acetylhydrazine and isopropylhydrazine, can be oxidized to form highly reactive intermediates. These intermediates can then covalently bind to liver macromolecules, leading to hepatic cellular necrosis. This indicates a potential toxicological concern that needs to be addressed in the development of drugs containing hydrazinecarbothioamide structures (Nelson et al., 1976).
Hypoglycemic Activity
Another study explored the hypoglycemic activity of carbothioamides and related compounds. It was found that certain derivatives can significantly lower mean blood sugar levels in drug-treated subjects, indicating potential applications in managing diabetes (Chaubey & Pandeya, 1989).
Antibacterial Agents
Research into thiosemicarbazides and related derivatives has revealed promising antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential for the development of new antibacterial agents based on the structure of this compound (Desai et al., 2008).
Antimicrobial and Antioxidant Activities
Compounds synthesized from hydrazinecarbothioamide and related classes have shown significant antimicrobial activity against various pathogens and also possess antioxidant properties. This dual functionality indicates a wide range of potential applications in pharmaceuticals and nutraceuticals (Hamada & Abdo, 2015).
Corrosion Inhibition
Additionally, some derivatives of hydrazinecarbothioamide have been studied for their corrosion inhibition properties on steel in acidic solutions, which could have industrial applications in protecting metals from corrosion (Nataraja et al., 2011).
Properties
IUPAC Name |
1-methyl-3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9(2)10-4-6-11(7-5-10)18-8-12(17)15-16-13(19)14-3/h4-7,9H,8H2,1-3H3,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTVZSRZRAFTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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